

1-Ethynylisoquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynylisoquinoline**

Cat. No.: **B1315498**

[Get Quote](#)

Technical Guide: 1-Ethynylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Ethynylisoquinoline**, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, with a focus on experimental protocols and potential mechanisms of action relevant to researchers in the field.

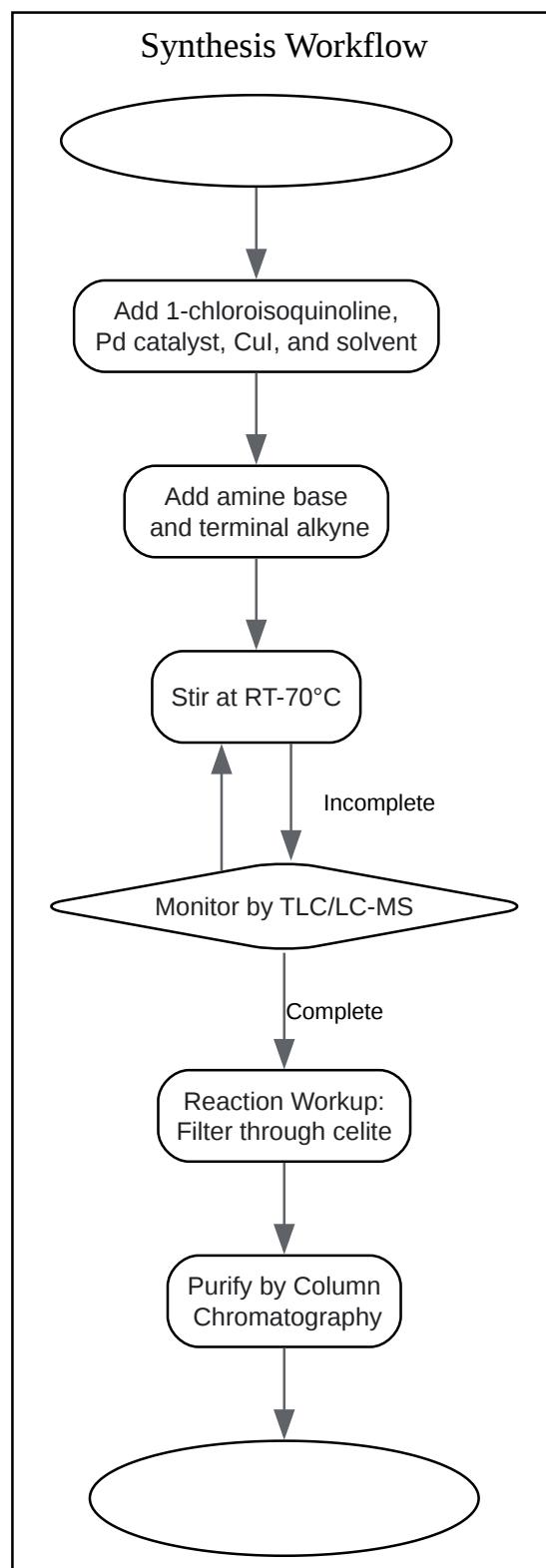
Core Compound Information

1-Ethynylisoquinoline is a molecule featuring an isoquinoline core functionalized with an ethynyl group at the first position. Its chemical properties are summarized in the table below.

Property	Value
CAS Number	86520-96-9
Molecular Formula	C ₁₁ H ₇ N
Molecular Weight	153.18 g/mol
Appearance	Off-white powder
Canonical SMILES	C#CC1=NC=CC2=CC=CC=C21

Synthesis Protocol: Sonogashira Coupling

The primary method for the synthesis of **1-Ethynylisoquinoline** and related alkynyl isoquinolines is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A general experimental protocol for the synthesis of a 1-alkynylisoquinoline from a 1-chloroisoquinoline precursor is provided below.


Materials

- 1-Chloroisoquinoline (or a substituted analogue)
- Terminal alkyne (e.g., trimethylsilylacetylene, followed by deprotection)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine (Et_3N) or diisopropylethylamine (DIPEA))
- Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

General Procedure (Copper-Catalyzed)

- To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add the 1-chloroisoquinoline (1 equivalent), palladium catalyst (e.g., 2 mol% $\text{Pd}(\text{PPh}_3)_4$), and CuI (e.g., 4 mol%).
- Add the anhydrous and degassed solvent to achieve a concentration of approximately 0.1 M with respect to the isoquinoline.
- Add the amine base (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.
- Stir the reaction mixture at a temperature ranging from room temperature to 70 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst and inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 1-alkynylisoquinoline.

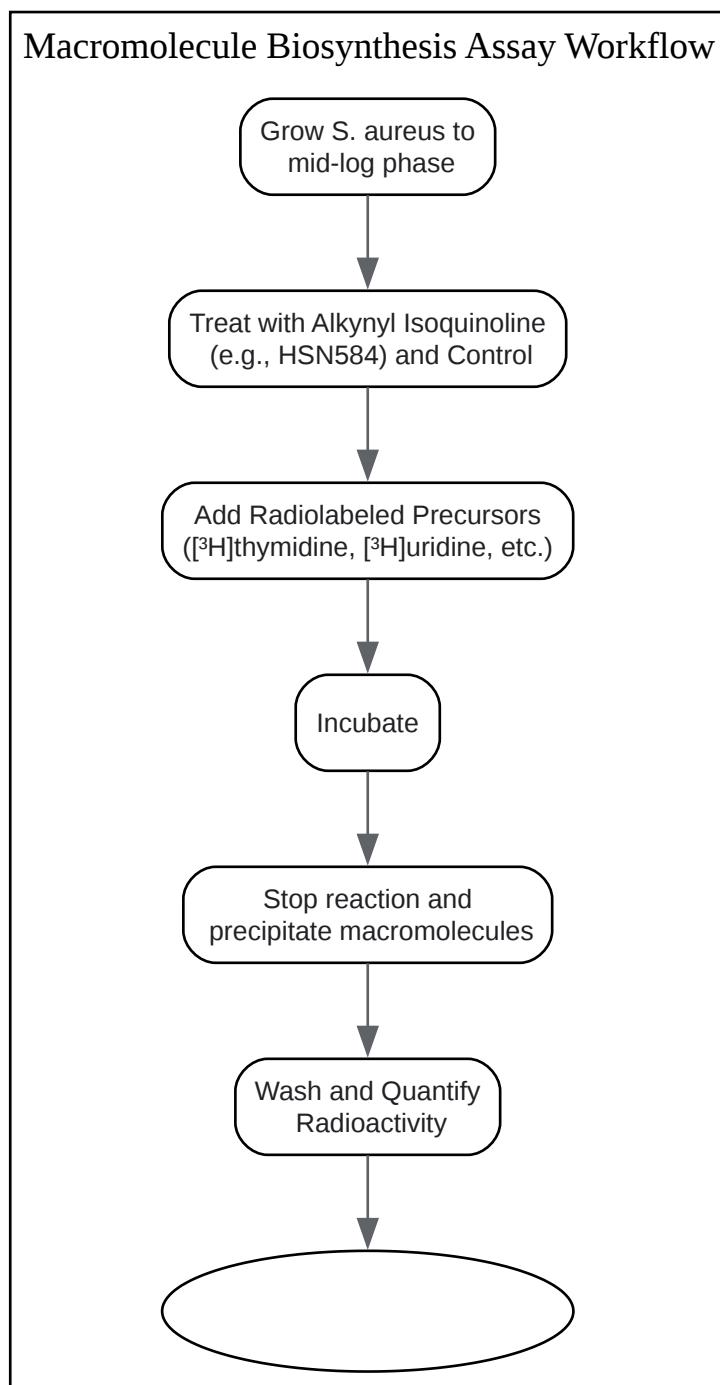
[Click to download full resolution via product page](#)

A general workflow for the Sonogashira coupling synthesis of **1-Ethynylisoquinoline**.

Biological Activity and Mechanism of Action

While specific research on **1-Ethynylisoquinoline** is limited, the broader class of alkynyl isoquinolines has demonstrated significant biological activity, particularly as antimicrobial and anticancer agents.^{[1][2]} The following sections detail the known activities and investigative protocols for a representative alkynyl isoquinoline, HSN584, which serves as a close analog.^[3]

Antimicrobial Activity

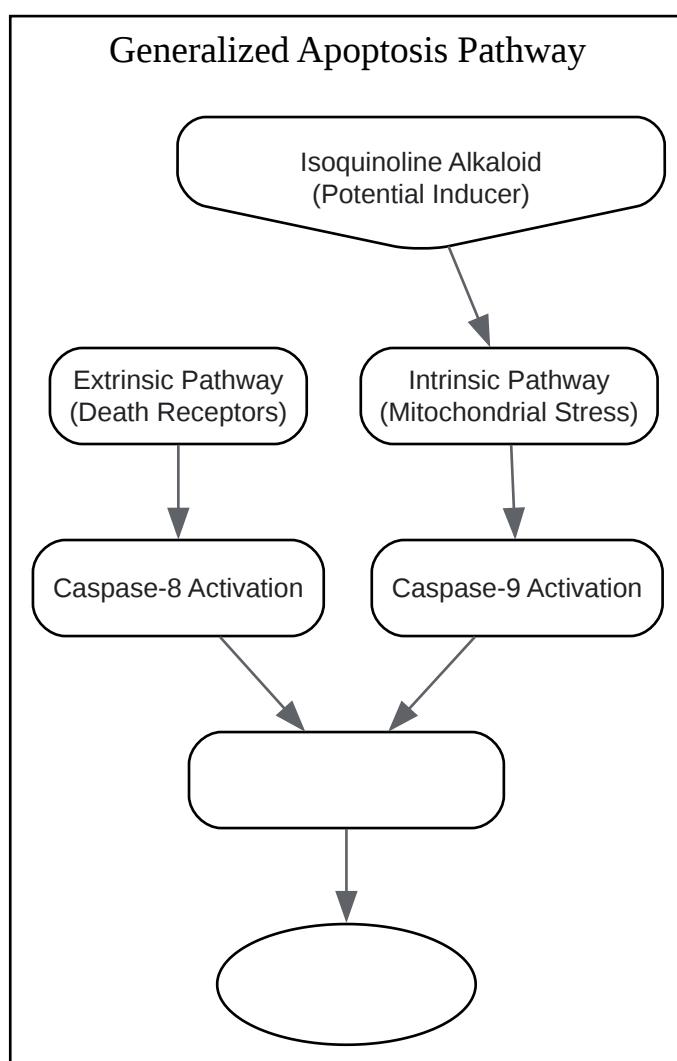

A novel class of alkynyl isoquinolines, synthesized via Sonogashira coupling, has shown potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[3] Representative compounds, HSN584 and HSN739, were effective at reducing MRSA load in macrophages.^[3]

To elucidate the mechanism of antibacterial action, the effect of the alkynyl isoquinoline HSN584 on macromolecule synthesis in *S. aureus* was investigated by quantifying the incorporation of radiolabeled precursors.^[3]

- **Bacterial Culture:** Grow *S. aureus* to the mid-logarithmic phase.
- **Compound Treatment:** Aliquot the bacterial culture into tubes and treat with the test compound (e.g., HSN584) at various concentrations (e.g., $0.25 \times \text{MIC}$, $0.5 \times \text{MIC}$, and $1 \times \text{MIC}$) and a vehicle control (DMSO).
- **Radiolabeling:** To different sets of tubes, add one of the following radiolabeled precursors:
 - $[^3\text{H}]$ thymidine (for DNA synthesis)
 - $[^3\text{H}]$ uridine (for RNA synthesis)
 - $[^3\text{H}]$ leucine (for protein synthesis)
 - $[^3\text{H}]$ N-acetylglucosamine (for cell wall synthesis)
- **Incubation:** Incubate the cultures for a defined period (e.g., 20 minutes for DNA/RNA synthesis).
- **Precipitation:** Stop the incorporation by adding ice-cold trichloroacetic acid (TCA).

- Washing: Collect the precipitate by filtration and wash with TCA and ethanol.
- Quantification: Measure the radioactivity of the precipitate using a scintillation counter.
- Analysis: Compare the level of incorporated radioactivity in the treated samples to the vehicle control to determine the inhibitory effect on each biosynthetic pathway.

The study on HSN584 revealed a concentration-dependent inhibition of DNA, RNA, and cell wall synthesis in *S. aureus*.^[3]


[Click to download full resolution via product page](#)

Experimental workflow to determine the antimicrobial mechanism of action.

Anticancer Activity

Isoquinoline alkaloids are known to exhibit anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.^[1] While a specific pathway for **1-Ethynylisoquinoline** has not been elucidated, related isoquinoline compounds have been shown to act as topoisomerase inhibitors or tubulin polymerization inhibitors. Apoptosis, or programmed cell death, is a common pathway targeted by anticancer agents.

Apoptosis can be initiated through two primary routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which are responsible for the biochemical and morphological changes associated with apoptotic cell death.

[Click to download full resolution via product page](#)

A simplified diagram of apoptotic signaling pathways potentially targeted by isoquinoline alkaloids.

Summary and Future Directions

1-Ethynylisoquinoline belongs to a class of compounds with demonstrated potential in the development of new therapeutic agents. Its synthesis is accessible through established methods like the Sonogashira coupling. While detailed biological studies on this specific molecule are not yet prevalent in the literature, research on closely related alkynyl isoquinolines points towards promising antimicrobial activity by interfering with essential bacterial biosynthetic pathways.^[3] Furthermore, the broader family of isoquinoline alkaloids is a rich source of anticancer compounds.^{[1][2]}

Future research should focus on the specific biological evaluation of **1-Ethynylisoquinoline** to determine its antimicrobial and anticancer efficacy, elucidate its precise mechanism of action, and explore its structure-activity relationships to guide the development of more potent and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Decision making for promising quinoline-based anticancer agents through combined methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Ethynylisoquinoline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315498#1-ethynylisoquinoline-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1315498#1-ethynylisoquinoline-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com